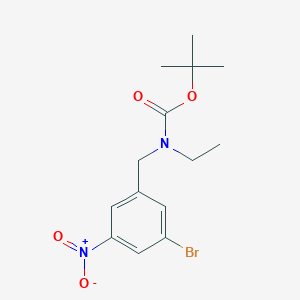

(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester

Description

(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester is a synthetic organic compound featuring a benzyl backbone substituted with bromine (Br) and nitro (NO₂) groups at the 3- and 5-positions, respectively. The molecule is further functionalized with an ethylcarbamic acid moiety protected by a tert-butyl ester group.

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-5-nitrophenyl)methyl]-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4/c1-5-16(13(18)21-14(2,3)4)9-10-6-11(15)8-12(7-10)17(19)20/h6-8H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSRFNZKAOXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC(=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination of a benzyl precursor followed by nitration. The resulting intermediate is then reacted with ethylcarbamic acid and tert-butyl ester under controlled conditions to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The nitro group, in particular, is known to interact with various biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, derivatives of (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular processes. The bromine atom and carbamate ester also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of (3-Bromo-5-nitrobenzyl)-ethylcarbamic Acid tert-Butyl Ester and Analogues

Research Findings and Implications

Thermal Behavior

- The tert-butyl group in analogous polymers () decomposes at ~125–116 kJ/mol, suggesting that the nitro group in the target compound may lower thermal stability due to destabilizing resonance effects.

Biological Activity

(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Characteristics:

- Molecular Weight: 316.16 g/mol

- IUPAC Name: (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester

- CAS Number: 138985724

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

Studies have shown that carbamate derivatives, including (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester, can act as inhibitors for various enzymes. The mechanism typically involves the formation of a covalent bond with the enzyme, altering its activity. For instance, carbamates are known to inhibit acetylcholinesterase, which is crucial in neurotransmission processes .

Anticancer Potential

In vitro studies have demonstrated that this compound can be conjugated with anticancer drugs, enhancing their therapeutic efficacy. For example, doxorubicin linked through carbamate linkers showed improved release profiles and cytotoxicity against cancer cell lines .

The biological activity of (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester can be attributed to several mechanisms:

- Enzyme Modulation: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Drug Delivery Systems: Its incorporation into drug delivery systems allows for controlled release of therapeutic agents, enhancing their effectiveness while minimizing side effects .

- Chemical Reactivity: The presence of bromine and nitro groups may facilitate interactions with biological molecules, affecting signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Anticancer Activity | Enhances efficacy of doxorubicin | |

| Drug Delivery | Used in cryogel systems for slow drug release |

Case Study: Anticancer Activity

In a study examining the efficacy of (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester as a drug conjugate, researchers found that it significantly increased the cytotoxicity of doxorubicin against human breast cancer cells. The study highlighted the importance of the carbamate linkage in improving drug solubility and stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.